molecular formula C12H20NO10S2- B217463 Gluconapoleiferin CAS No. 19764-03-5

Gluconapoleiferin

Cat. No.: B217463
CAS No.: 19764-03-5
M. Wt: 403.4 g/mol
InChI Key: ZEGLQSKFSKZGRO-JSWRNRSKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gluconapoleiferin involves the biosynthesis of glucosinolates from amino acids. In Brassica species, most glucosinolates are biosynthesized from methionine . The elongation of the methionine side chain involves enzymes such as methylthioalkylmalate synthase, bile acid:sodium symporter family protein 5, and branched-chain aminotransferase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brassicaceae plants. The extraction process includes tissue disruption methods such as microwave treatment, freeze-drying, and heating extraction with methanol . These methods ensure the recovery of intact glucosinolates, including this compound, from plant tissues.

Chemical Reactions Analysis

Types of Reactions: Gluconapoleiferin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by the enzyme myrosinase produces sulfate ions, D-glucose, and isothiocyanates .

Common Reagents and Conditions:

    Hydrolysis: Myrosinase enzyme, aqueous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products: The major products formed from the hydrolysis of this compound are isothiocyanates, which are known for their bioactive properties .

Scientific Research Applications

Gluconapoleiferin and its derivatives have significant scientific research applications:

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLQSKFSKZGRO-RELRXRRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941527
Record name 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-03-5
Record name 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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